molecular formula C11H14ClF2N B6205074 2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2694734-65-9

2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B6205074
CAS No.: 2694734-65-9
M. Wt: 233.7
InChI Key:
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Description

2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring and a difluorophenyl group. This compound is known for its versatility and is used in various scientific research applications, including drug discovery, chemical synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrrolidine ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride
  • 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride

Uniqueness

2-[(2,6-difluorophenyl)methyl]pyrrolidine hydrochloride stands out due to its specific substitution pattern on the phenyl ring, which imparts unique electronic and steric properties. These properties enhance its reactivity and binding characteristics, making it a valuable compound in various research applications.

Properties

CAS No.

2694734-65-9

Molecular Formula

C11H14ClF2N

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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